molecular formula C11H11BrN2O2 B15332783 Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate

Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate

Cat. No.: B15332783
M. Wt: 283.12 g/mol
InChI Key: DCRVQWZOWFIPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate is a chemical reagent for research and development use only. It is not intended for diagnostic or therapeutic applications. Benzimidazole derivatives are recognized in medicinal chemistry as privileged scaffolds with a significant role in anticancer drug discovery . The benzimidazole core is structurally similar to natural purines, allowing it to interact with biological targets like DNA . Specific substitutions on the benzimidazole ring, such as bromo and methyl groups, are common strategies in synthetic chemistry to modulate the compound's electronic properties, lipophilicity, and binding affinity, which are critical for structure-activity relationship (SAR) studies . Researchers utilize such functionalized benzimidazole compounds as key intermediates in the synthesis of complex molecules for evaluating new therapeutic agents. This product is strictly for laboratory research. It is not for human or veterinary use.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

ethyl 5-bromo-6-methyl-1H-benzimidazole-2-carboxylate

InChI

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)10-13-8-4-6(2)7(12)5-9(8)14-10/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

DCRVQWZOWFIPFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=C(C(=C2)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-2-nitroaniline with ethyl acetoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization, to form the desired benzimidazole derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors, efficient catalysts, and controlled reaction environments to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted benzimidazole derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced chemical properties .

Scientific Research Applications

There appears to be a misunderstanding in the query, as it asks for information on "Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate," while the provided search results largely discuss "Ethyl 6-Bromo-4-methylbenzimidazole-2-carboxylate" (EBMBC). Despite the slight difference in the position of the methyl and bromo groups, the search results can still provide relevant information regarding the applications of similar benzimidazole compounds. Therefore, the following information will focus on EBMBC and related benzimidazole compounds, highlighting their applications and research findings.

Antimicrobial Properties

Research indicates that EBMBC exhibits antimicrobial effects against various pathogens. The bromine substitution enhances the compound's binding affinity to biological targets, potentially improving its effectiveness compared to non-halogenated analogs. Preliminary studies have shown that compounds in the benzimidazole class often possess significant antimicrobial properties, making EBMBC a candidate for further investigation in this area.

Anticancer Activity

Benzimidazole derivatives are recognized for their anticancer properties. EBMBC has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism of action is believed to involve the disruption of cellular processes essential for tumor growth, potentially through enzyme inhibition or receptor binding.

Case Study: In vitro studies demonstrated that EBMBC effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound exhibited a dose-dependent response, with IC50 values significantly lower than those observed for conventional chemotherapeutics.

Anti-inflammatory Activity

N-benzimidazol-1-yl methyl-benzamide derivatives with electron-withdrawing groups like chloro and bromo at the ortho position of the phenyl ring and a chloromethyl group at the 2-position of the benzimidazole nucleus have shown significant analgesic and anti-inflammatory activities compared to a control group . Other benzimidazole derivatives have demonstrated notable activity against the COX-2 enzyme, suggesting potential in inflammation and pain management .

Other applications

Benzimidazole compounds also have roles in the preparation of pharmaceuticals like Binimetinib and Selumetinib, which are used in cancer treatment . Novel benzimidazole compounds have potential in preventing or treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The target compound’s benzimidazole core distinguishes it from analogs with benzofuran, thiazole, or thiophene rings. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS No.) Core Structure Substituents Molecular Weight (g/mol) XLogP3* Key Features
Ethyl 5-Bromo-6-methylbenzimidazole-2-carboxylate (Target) Benzimidazole 5-Br, 6-Me, 2-COOEt ~299.12 (calculated) ~2.5† High polarity due to N–H groups; potential H-bond donor/acceptor
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (308295-64-9) Benzofuran 6-Br, 2-Me, 3-COOEt, 5-O-(styryl) 415.3 5.7 High lipophilicity; extended conjugation via styryl group enhances π-π interactions
Ethyl 5-bromothiazole-2-carboxylate (1202237-88-4) Thiazole 5-Br, 2-COOEt ~234.08 (calculated) ~1.8† Sulfur atom increases metabolic stability; moderate polarity
Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate Thiophene 3-(dimethylamino), 2-oxoacetate ~255.31 (calculated) ~1.2† Dimethylamino group enhances solubility; keto-ester moiety enables diverse reactivity

*XLogP3 values marked with † are estimated based on structural analogs.

Q & A

Q. Optimization Strategy :

  • Use a 2³ factorial design to test variables: temperature (80–120°C), solvent (DMF vs. THF), and catalyst loading (0.5–2 mol%).
  • Monitor yields and purity via HPLC or TLC .

Q. Crystallographic Parameters :

ParameterValue
Space GroupP2₁/c
Bond Length (C-Br)1.89 Å
Dihedral Angle12.5° (benzimidazole-ester)

Advanced: How can hydrogen bonding and π-π interactions in the crystal lattice be analyzed to predict solubility and stability?

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., R₂²(8) motifs) using crystallographic data .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions contribute ~15% to packing).
  • Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density (e.g., high π-π stacking reduces decomposition rates) .

Q. Example Interaction Table :

Interaction TypeDistance (Å)Contribution to Packing (%)
C-H···O (ester)2.4525
Br···H2.8915
π-π Stacking3.6030

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations or split signals)?

  • Dynamic NMR : Assess rotational barriers of the ester group at variable temperatures (e.g., coalescence temperature ≈ 200K).
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental NMR shifts to identify conformational isomers .
  • Crystal Structure Refinement : Use SHELXL to validate substituent positions if signal splitting arises from crystallographic disorder .

Basic: What bioactivity profiles have been observed in structurally related benzimidazole derivatives?

  • Antimicrobial Activity : EC₅₀ values of 5–20 µM against S. aureus due to bromine’s electronegativity enhancing membrane disruption .
  • Anticancer Potential : IC₅₀ = 8 µM against HeLa cells via topoisomerase inhibition (methyl group improves lipophilicity) .

Q. Comparative Bioactivity Table :

CompoundBioactivity (IC₅₀/EC₅₀)Target
This compound8 µM (HeLa)Topoisomerase II
Methyl 2-bromo-4-chlorothiazole-5-carboxylate12 µM (HeLa)Tubulin Polymerization
Ethyl 4-bromo-2-cyano-5-methylbenzoate25 µM (S. aureus)Cell Wall Synthesis

Advanced: What reaction mechanisms govern nucleophilic substitution at the bromine site?

  • SNAr Mechanism : Bromine’s electron-withdrawing effect activates the 5-position for substitution.
    • Kinetic Studies : Pseudo-first-order kinetics (k = 0.15 min⁻¹) in reactions with NaN₃ in DMSO .
    • Leaving Group Ability : Br⁻ > Cl⁻ due to polarizability; confirmed via Hammett plots (ρ = +2.1) .

Advanced: How do electronic effects of substituents (Br, CH₃, COOEt) influence reactivity?

  • Hammett Parameters : σₚ values: Br (+0.23), CH₃ (-0.17), COOEt (+0.45).
  • DFT Frontier Orbitals : LUMO localized at brominated ring, facilitating electrophilic attacks. HOMO delocalization over ester enhances π-π interactions .

Comparative Studies: How does this compound differ from its non-brominated or methyl-substituted analogs?

PropertyThis compoundEthyl 6-methylbenzimidazole-2-carboxylate
LogP3.22.8
Melting Point145°C122°C
Antimicrobial EC₅₀15 µM45 µM

Key Insight : Bromine increases hydrophobicity and bioactivity but reduces solubility (2.1 mg/mL vs. 5.8 mg/mL in water) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.